molecular formula C17H16N2O3 B11026791 3,4-dihydroisoquinolin-2(1H)-yl(2-methyl-3-nitrophenyl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11026791
M. Wt: 296.32 g/mol
InChI Key: HMPKWPGYYQUZJP-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2-methyl-3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-methylbenzoic acid to produce 2-methyl-3-nitrobenzoic acid.

    Conversion to Acid Chloride: The 2-methyl-3-nitrobenzoic acid is then converted to 2-methyl-3-nitrobenzoyl chloride using thionyl chloride.

    Acylation: The 2-methyl-3-nitrobenzoyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Pyridine, triethylamine.

Major Products Formed

    Reduction: 2-(2-Methyl-3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(2-Carboxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The tetrahydroisoquinoline core can also interact with various proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    2-Methyl-3-aminobenzoyl chloride: A reduced form of the nitro compound.

    2-(2-Carboxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline: An oxidized derivative.

Uniqueness

2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core and a nitrobenzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-12-15(7-4-8-16(12)19(21)22)17(20)18-10-9-13-5-2-3-6-14(13)11-18/h2-8H,9-11H2,1H3

InChI Key

HMPKWPGYYQUZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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